![molecular formula C13H8F2N2 B13665487 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its unique structural features and biological activities . The presence of fluorine atoms in the structure enhances its pharmacokinetic properties, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and an isocyanide . This reaction is typically carried out under mild conditions and provides a high yield of the desired product . Industrial production methods often involve optimization of reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl substituent directs electrophilic attacks to specific positions due to fluorine's strong electron-withdrawing effect. Experimental evidence from structurally analogous compounds demonstrates predictable regioselectivity:
Key observations:
-
Fluorine's -I effect dominates over its +M effect in the phenyl ring, favoring substitution at ortho/para positions relative to the fluorine .
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Imidazo ring substitutions occur at the C₅ position due to electron-rich character from the fused pyridine nitrogen .
C₃-Alkylation via Aza-Friedel–Crafts Reaction
The C₃ position of the imidazo[1,2-a]pyridine core undergoes efficient alkylation under Lewis acid catalysis:
text6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine + RCHO + R'₂NH → C₃-alkylated product (InCl₃ catalyst, toluene, 110°C, air)
Representative examples:
Aldehyde | Amine | Time (h) | Yield (%) | LE⁺ |
---|---|---|---|---|
Benzaldehyde | Morpholine | 12 | 87 | 0.52 |
4-Nitrobenzaldehyde | Piperidine | 14 | 78 | 0.48 |
Furfural | Diethylamine | 10 | 82 | 0.51 |
⁺Ligand Efficiency (LE) calculated using LE = (1.4 × pIC₅₀)/HAC where HAC = heavy atom count .
Mechanistic features:
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InCl₃ facilitates iminium ion formation between aldehyde/amine components
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Aza-Friedel–Crafts pathway enables C–C bond formation at C₃ without protecting gas
Multicomponent Coupling Reactions
The compound participates in Groebke–Blackburn–Bienaymé (GBB) type annulations for polyheterocyclic systems:
text[Condition]: [Bmim]Br₃ (2 mmol), Na₂CO₃ (1.1 mmol), 60°C [Inputs]: Isocyanide + Aldehyde derivative [Output]: Fused imidazo[1,2-a]pyridines with new rings
Reaction scope table:
Isocyanide | Aldehyde | Product Complexity | Yield (%) |
---|---|---|---|
tert-Octyl NC | Glyoxylic acid | Tricyclic | 74 |
Cyclohexyl NC | 2-Pyridinecarboxaldehyde | Spirocyclic | 68 |
Advantages:
Functional Group Transformations
The fluorine substituents enable unique reactivity patterns:
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Nucleophilic displacement : Requires harsh conditions (KHMDS, 150°C)
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Cross-coupling : Limited to nickel-mediated protocols (e.g., Negishi)
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Hydrodefluorination : Pd/C catalysis under H₂ atmosphere (>80% conversion)
Comparative reactivity:
Position | Reaction Type | Relative Rate (vs H) |
---|---|---|
6-F (imidazo) | SNAr | 0.03 |
3-F (phenyl) | C–F activation | 0.12 |
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations impact therapeutic applications:
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CYP3A4-mediated hydroxylation at C₈ (65% abundance)
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Flavin monooxygenase (FMO) N-oxidation (22%)
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Defluorination via glutathione conjugation (<5%)
Scientific Research Applications
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of anticancer activity, it acts as a covalent inhibitor by forming a covalent bond with the target protein, thereby inhibiting its function . The compound’s ability to inhibit specific enzymes or proteins is crucial for its therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-TB activity.
KRAS G12C inhibitors: These are another class of imidazo[1,2-a]pyridine derivatives used in cancer treatment.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its pharmacokinetic properties and biological activity .
Biological Activity
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fused imidazo-pyridine core with fluorine substituents that are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent against several diseases. Notably, its activity as an inhibitor of specific enzymes and receptors has been documented.
1. Inhibition of Enzymes
Research indicates that compounds within the imidazo[1,2-a]pyridine class can act as inhibitors of various enzymes. For instance, a study found that modifications to the imidazo[1,2-a]pyridine scaffold significantly affected the inhibitory potency against certain targets, including kinases and phosphatases .
2. Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A case study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how structural modifications influence biological activity. Key findings include:
- Fluorine Substituents : The presence of fluorine atoms at specific positions enhances lipophilicity and receptor binding affinity .
- Aromatic Substituents : Variations in the aromatic ring (e.g., introducing different phenyl groups) can lead to significant changes in biological efficacy .
A summary table of various derivatives and their activities is presented below:
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific protein targets involved in cellular signaling pathways. For example, it has been shown to inhibit c-Met signaling pathways critical for cancer cell proliferation .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Case Study 1 : A clinical trial involving derivatives of imidazo[1,2-a]pyridine showed promising results in reducing tumor growth in xenograft models .
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited bacterial growth at low micromolar concentrations, suggesting its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for scalability?
The synthesis typically involves condensation reactions between substituted 2-aminoimidazoles and fluorinated aromatic aldehydes. highlights the general method for imidazo[1,2-a]pyrimidines, which can be adapted by substituting 2-aminoimidazoles with fluorinated precursors. For optimization, Lewis acids (e.g., AlCl₃) and controlled temperatures (0–10°C) improve regioselectivity and yield, as shown in imidazo[1,2-a]pyridine acetylation studies . Scalability requires homogeneous reaction mixtures and catalytic conditions to avoid byproducts .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
Use a combination of NMR (¹H/¹³C) to verify fluorophenyl and imidazo[1,2-a]pyridine moieties, LC-MS for molecular weight confirmation, and X-ray crystallography for absolute configuration. emphasizes sodium borohydride reduction steps monitored by TLC, while employs spectroscopic characterization for brominated analogues .
Q. What pharmacological properties are associated with the imidazo[1,2-a]pyridine scaffold, and how are they assessed?
Q. What strategies address contradictions in reported bioactivity data for fluorinated imidazo[1,2-a]pyridines?
Discrepancies often arise from variations in substituent positions (e.g., 6-fluoro vs. 8-fluoro) or assay conditions. Systematic SAR studies using isosteric replacements (e.g., trifluoromethyl vs. methyl groups) and standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) can resolve inconsistencies. notes that substitution patterns critically influence bioactivity .
Q. How can regioselective functionalization at the C-3 position be achieved, and what challenges arise?
Friedel-Crafts acylation using acetyl chloride and AlCl₃ under anhydrous conditions selectively functionalizes C-3 . Challenges include competing reactions at N-1 and byproduct formation due to electron-withdrawing fluorine substituents. Computational modeling (DFT) predicts reactive sites, as demonstrated in for aminoimidazodipyridines .
Q. What computational methods are suitable for predicting the compound’s binding affinity and metabolic stability?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases). and use DFT to study reaction pathways and probe design . For metabolic stability, in silico tools like SwissADME predict cytochrome P450 interactions .
Q. How do fluorination patterns influence the compound’s pharmacokinetic profile?
Fluorine at the 6-position enhances metabolic stability by blocking oxidative metabolism, while the 3-fluorophenyl group increases lipophilicity, improving blood-brain barrier penetration. discusses fluorination’s role in pyridine derivatives’ bioavailability, supported by LogP calculations .
Q. What are the limitations of current synthetic methods, and how can they be mitigated?
Key limitations include low yields in multi-step syntheses and purification challenges due to polar intermediates. Flow chemistry and immobilized catalysts (e.g., Pd/C for hydrogenation) improve efficiency, as seen in for reductive amination . Microwave-assisted synthesis ( ) reduces reaction times for cyclization steps .
Properties
Molecular Formula |
C13H8F2N2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
YQJIGYYOEUJJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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